molecular formula C22H23N7O2 B400796 4-(dimethylamino)benzaldehyde (7-benzyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)hydrazone

4-(dimethylamino)benzaldehyde (7-benzyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)hydrazone

Cat. No.: B400796
M. Wt: 417.5g/mol
InChI Key: YKQPDNDGZWYORT-YDZHTSKRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(dimethylamino)benzaldehyde (7-benzyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)hydrazone is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a purine core substituted with benzyl, dimethylamino, and hydrazinyl groups. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(dimethylamino)benzaldehyde (7-benzyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)hydrazone typically involves multiple steps, starting from readily available precursorsThe final step involves the formation of the hydrazinyl group through a condensation reaction with an appropriate hydrazine derivative .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-(dimethylamino)benzaldehyde (7-benzyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)hydrazone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized purine derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

4-(dimethylamino)benzaldehyde (7-benzyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)hydrazone has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 4-(dimethylamino)benzaldehyde (7-benzyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)hydrazone involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The presence of the dimethylamino and hydrazinyl groups allows for hydrogen bonding and electrostatic interactions with target proteins, influencing their function and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-(dimethylamino)benzaldehyde (7-benzyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)hydrazone lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for targeted research applications and the development of novel therapeutic agents .

Properties

Molecular Formula

C22H23N7O2

Molecular Weight

417.5g/mol

IUPAC Name

7-benzyl-8-[(2E)-2-[[4-(dimethylamino)phenyl]methylidene]hydrazinyl]-3-methylpurine-2,6-dione

InChI

InChI=1S/C22H23N7O2/c1-27(2)17-11-9-15(10-12-17)13-23-26-21-24-19-18(20(30)25-22(31)28(19)3)29(21)14-16-7-5-4-6-8-16/h4-13H,14H2,1-3H3,(H,24,26)(H,25,30,31)/b23-13+

InChI Key

YKQPDNDGZWYORT-YDZHTSKRSA-N

Isomeric SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)N/N=C/C3=CC=C(C=C3)N(C)C)CC4=CC=CC=C4

SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)NN=CC3=CC=C(C=C3)N(C)C)CC4=CC=CC=C4

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)NN=CC3=CC=C(C=C3)N(C)C)CC4=CC=CC=C4

Origin of Product

United States

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